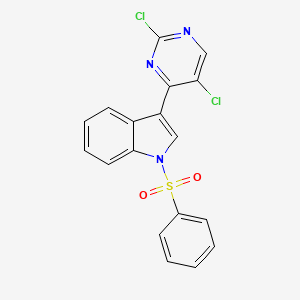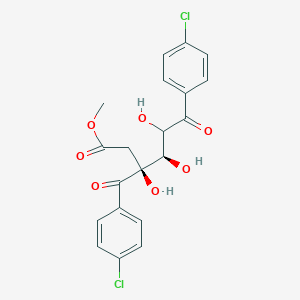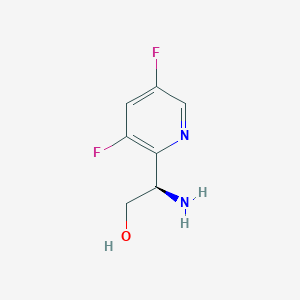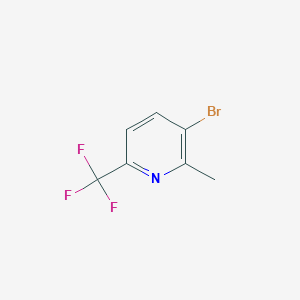
Sulfadoxine D3
描述
Sulfadoxine D3 is a deuterium-labeled derivative of sulfadoxine, a sulfonamide antibiotic. Sulfonamides are a class of compounds known for their antimicrobial properties. This compound is primarily used as an analytical standard in scientific research, particularly in chromatographic investigations .
作用机制
Target of Action
Sulfadoxine D3 primarily targets two enzymes: Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .
Mode of Action
This compound, being a sulfonamide antibiotic, acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, this compound interferes with the synthesis of folic acid . This disruption in the folic acid pathway hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, this compound prevents the conversion of PABA to folic acid . This disruption leads to a deficiency of folic acid, a vital nutrient for the Plasmodium parasite. As a result, the parasite has difficulty reproducing .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The population pharmacokinetics of this compound is best described by a one-compartment disposition model with first-order absorption and elimination . Factors such as body weight, age, and nutritional status significantly influence the pharmacokinetics of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of the growth and reproduction of the Plasmodium parasite . By interfering with the synthesis of folic acid, this compound hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum . This leads to a decrease in the number of parasites, thereby alleviating the symptoms of malaria.
生化分析
Biochemical Properties
Sulfadoxine D3 plays a crucial role in biochemical reactions, primarily as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. This inhibition disrupts the production of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for DNA synthesis and repair. This compound interacts with dihydropteroate synthase by mimicking para-aminobenzoic acid, a substrate for the enzyme, thereby competitively inhibiting its activity .
Cellular Effects
This compound affects various types of cells by inhibiting folate synthesis, which is critical for cell division and growth. This inhibition leads to a decrease in DNA synthesis and repair, affecting rapidly dividing cells such as bacteria and certain types of cancer cells. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the availability of folate, a cofactor in numerous biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid to dihydropteroate. This binding interaction is competitive, meaning that this compound competes with para-aminobenzoic acid for the active site of the enzyme. The inhibition of dihydropteroate synthase by this compound leads to a decrease in the production of dihydrofolic acid and subsequently tetrahydrofolic acid, disrupting DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in long-term effects on cellular function, including reduced cell proliferation and increased cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits dihydropteroate synthase without causing significant toxicity. At high doses, this compound can lead to toxic effects, including liver and kidney damage, due to the accumulation of unmetabolized drug. Threshold effects have been observed, where a certain dosage level is required to achieve effective inhibition of folate synthesis without causing adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of folate synthesis. It interacts with dihydropteroate synthase, an enzyme that catalyzes the formation of dihydropteroate from para-aminobenzoic acid and pteridine. By inhibiting this enzyme, this compound disrupts the production of dihydrofolic acid, a key intermediate in the synthesis of tetrahydrofolic acid. This disruption affects the overall metabolic flux and levels of metabolites involved in folate-dependent biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound within the body can affect its localization and efficacy, with higher concentrations observed in tissues with high metabolic activity .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also be directed to specific subcellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfadoxine D3 involves the incorporation of deuterium atoms into the sulfadoxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .
化学反应分析
Types of Reactions
Sulfadoxine D3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
科学研究应用
Sulfadoxine D3 is widely used in scientific research for various applications:
Chemistry: As an analytical standard in chromatographic techniques such as HPLC and LC-MS/MS.
Biology: Used in studies involving the metabolism and pharmacokinetics of sulfonamide antibiotics.
Medicine: Employed in research related to antimicrobial resistance and the development of new antibiotics.
Industry: Utilized in quality control and validation of analytical methods for sulfonamide detection in pharmaceutical and veterinary products
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfisoxazole: Used to treat urinary tract infections and other bacterial infections
Uniqueness of Sulfadoxine D3
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry. The incorporation of deuterium atoms allows for more precise and accurate measurements in mass spectrometry and other analytical techniques. This makes this compound an invaluable tool in research and quality control .
属性
IUPAC Name |
4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSFRIWCGOHTNF-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=NC(=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746796 | |
| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262770-70-6 | |
| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sulfadoxine-D3 in analytical chemistry, particularly in analyzing Sulfonamides in food samples?
A1: Sulfadoxine-D3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantifying Sulfonamides in biological matrices. [, ] Its use helps improve the accuracy and reliability of these methods by accounting for variations during sample preparation and analysis.
Q2: Can you explain the significance of using deuterated compounds like Sulfadoxine-D3 in analytical techniques like LC-MS/MS?
A2: Deuterated compounds like Sulfadoxine-D3 share similar chemical properties with their non-deuterated counterparts but exhibit different masses due to the presence of deuterium (heavy hydrogen) instead of hydrogen atoms. [, ] This difference in mass is easily detectable by mass spectrometry. When used as internal standards in LC-MS/MS, they help correct for variations in ionization efficiency, analyte loss during sample preparation, and instrument fluctuations, leading to more precise and accurate quantification of target analytes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



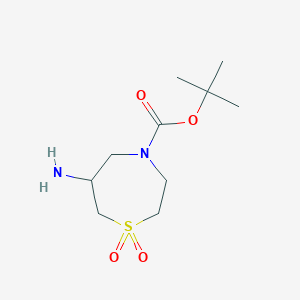
![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzoic acid](/img/structure/B1401427.png)
![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)
![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)
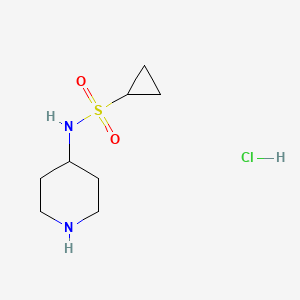
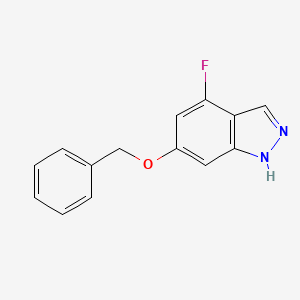
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)
